molecular formula C16H13NO B14353281 4-[(Isoquinolin-4-yl)methyl]phenol CAS No. 90136-99-5

4-[(Isoquinolin-4-yl)methyl]phenol

Cat. No.: B14353281
CAS No.: 90136-99-5
M. Wt: 235.28 g/mol
InChI Key: AAGPJWJOHXHNQK-UHFFFAOYSA-N
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Description

4-[(Isoquinolin-4-yl)methyl]phenol is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally similar to quinoline The compound this compound features a phenol group attached to an isoquinoline moiety via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Isoquinolin-4-yl)methyl]phenol can be achieved through several methods. One common approach involves the use of isoquinoline derivatives and phenol derivatives as starting materials. The reaction typically involves the formation of a carbon-carbon bond between the isoquinoline and phenol moieties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-[(Isoquinolin-4-yl)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Quinoline: Structurally similar to isoquinoline but with the nitrogen atom in a different position.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with potential biological activities.

Uniqueness

4-[(Isoquinolin-4-yl)methyl]phenol is unique due to the presence of both phenol and isoquinoline moieties, which confer distinct chemical and biological properties

Properties

CAS No.

90136-99-5

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

4-(isoquinolin-4-ylmethyl)phenol

InChI

InChI=1S/C16H13NO/c18-15-7-5-12(6-8-15)9-14-11-17-10-13-3-1-2-4-16(13)14/h1-8,10-11,18H,9H2

InChI Key

AAGPJWJOHXHNQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)O

Origin of Product

United States

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